N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

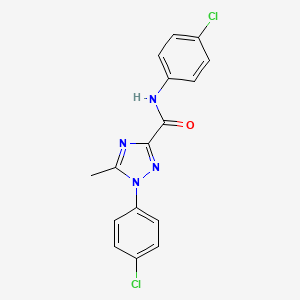

N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted with two 4-chlorophenyl groups at the N1 and carboxamide positions, along with a methyl group at the C5 position. The presence of chlorine atoms on the aryl groups enhances its lipophilicity and may influence intermolecular interactions, such as halogen bonding, in crystal packing .

Properties

IUPAC Name |

N,1-bis(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c1-10-19-15(16(23)20-13-6-2-11(17)3-7-13)21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIIAMIBPJQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Bis(4-chlorophenyl)carboxamide Hydrazide

The hydrazide intermediate is synthesized by reacting 4-chlorobenzoyl chloride with excess hydrazine hydrate in anhydrous ethanol under reflux. This yields N-(4-chlorophenyl)carboxamide hydrazide, which is subsequently treated with a second equivalent of 4-chlorobenzoyl chloride in the presence of triethylamine to install the second aryl group. The resulting bis(4-chlorophenyl)carboxamide hydrazide is isolated via recrystallization from ethanol (yield: 72–78%).

Cyclization with Methyl-Substituted Nitriles

The hydrazide undergoes cyclocondensation with acetonitrile derivatives to form the triazole ring. For example, reacting the hydrazide with methyl cyanoacetate in acetic acid at 110°C for 8 hours generates the 1,2,4-triazole core. The methyl group at position 5 is introduced via the methyl ester moiety, which is hydrolyzed in situ to the carboxylic acid and subsequently decarboxylated under thermal conditions. This stepwise approach avoids competing side reactions but requires careful temperature control to prevent decomposition of the 4-chlorophenyl groups.

Direct Cyclization of Thiosemicarbazide Precursors

An alternative route leverages thiosemicarbazide intermediates, which cyclize intramolecularly to form the triazole ring. This method is advantageous for introducing the carboxamide group early in the synthesis.

Formation of 4-Chlorophenyl Thiosemicarbazide

4-Chlorophenyl isothiocyanate is reacted with methyl hydrazinecarboxylate in tetrahydrofuran (THF) at 0°C to yield the corresponding thiosemicarbazide. The methyl ester is hydrolyzed using aqueous sodium hydroxide to expose the carboxamide group.

Oxidative Cyclization

The thiosemicarbazide undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) at 80°C. This step forms the 1,2,4-triazole ring while retaining the 4-chlorophenyl substituents. The methyl group at position 5 is introduced via a subsequent Friedel-Crafts alkylation using methyl iodide and aluminum trichloride in dichloromethane. However, this method risks over-alkylation and requires stoichiometric control to ensure mono-substitution.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Efficacy Against Bacterial Strains

Research has demonstrated that N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide shows activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values as low as 16 µg/mL were reported, indicating strong efficacy comparable to established antibiotics like methicillin.

- Escherichia coli : The compound demonstrated MIC values around 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 16 | 2024 |

| Escherichia coli | 32 | 2024 |

| Pseudomonas aeruginosa | 64 | 2024 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains, making it a candidate for treating infections caused by resistant pathogens.

Cytotoxic Effects

This compound has been evaluated for its anticancer potential across several cancer cell lines:

- Breast Cancer (MCF-7) : The compound exhibited cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of exposure.

- Lung Cancer (A549) : Moderate growth inhibition was observed with percent growth inhibition (PGI) rates above 50%.

| Cancer Cell Line | IC50 (µM) | PGI (%) | Reference Year |

|---|---|---|---|

| MCF-7 | 15 | >50 | 2023 |

| A549 | Not specified | >50 | 2023 |

Mechanistic Insights

Studies suggest that the anticancer effects may involve the induction of apoptosis and disruption of cell cycle progression in cancerous cells. Molecular docking studies have indicated favorable interactions between the compound and key oncogenic targets.

Case Study Highlights

Several studies have explored the biological effects of this compound:

Study on Antimicrobial Activity (2024) :

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL).

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and inducing cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

- N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: Replacing chlorine with fluorine at the para positions of the aryl groups reduces steric bulk and alters electronic properties. Key difference: Lower molecular weight (due to F vs. Cl) and distinct hydrogen-bonding capabilities.

N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide :

This analogue introduces a second chlorine at the 2,5-positions of one aryl ring, increasing steric hindrance and altering the compound’s planarity. Such modifications could disrupt π-π stacking interactions in the solid state .

Substituent Effects on the Triazole Core

- 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Replacing the 1,2,4-triazole core with a 1,2,3-triazole and substituting the methyl group with a cyclopropyl moiety introduces conformational rigidity.

N-Methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide :

Methyl substituents on the aryl groups and the carboxamide nitrogen reduce polarity, increasing hydrophobicity. This modification could favor membrane permeability but reduce crystallinity compared to chlorinated analogues .

Crystallographic and Packing Behavior

- Isostructural Halogen-Substituted Triazoles :

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorinated analogue (5) exhibit isostructural triclinic (P̄1) symmetry. Despite differing halogens (Cl vs. F), their crystal packing remains similar, with slight adjustments in bond lengths and angles to accommodate steric and electronic differences .- Table 1 : Crystallographic Parameters of Selected Analogues

| Compound | Space Group | Halogen Substituents | Planarity Deviation |

|---|---|---|---|

| Target Compound | P̄1 | 4-Cl, 4-Cl | ~10° (aryl tilt) |

| 4 (Cl/F analogue) | P̄1 | 4-Cl, 4-F | ~15° (aryl tilt) |

| ZIPSEY (hydroxyethyl variant) | P2₁/c | 4-Cl, -OH | Fully planar |

Biological Activity

N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₂Cl₂N₄O. Its structure features two 4-chlorophenyl groups and a triazole ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 340.20 g/mol |

| Melting Point | 168–170 °C |

| Solubility | Soluble in DMSO |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. In particular, compounds similar to this compound have been evaluated for their effects on cytokine release in peripheral blood mononuclear cells (PBMCs).

In a study assessing several triazole derivatives:

- Compounds exhibited a significant reduction in TNF-α production by 44–60% at varying concentrations.

- Notably, the most effective compounds demonstrated a marked decrease in inflammatory cytokine levels comparable to established anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively documented. The compound has shown activity against both Gram-positive and Gram-negative bacterial strains. For instance:

- In vitro testing indicated that this compound exhibited significant antibacterial activity against specific pathogens.

- The structure-activity relationship suggests that modifications in the triazole ring can enhance antimicrobial properties .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that:

- The compound has shown cytotoxic effects on various cancer cell lines.

- In particular studies involving MCF7 (breast cancer) and A549 (lung cancer) cell lines demonstrated IC₅₀ values indicating potent growth inhibition .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF7 | 12.50 |

| A549 | 26.00 |

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound and its derivatives:

- Study on Cytokine Release : A comprehensive study evaluated the effects of various triazole derivatives on cytokine production in PBMCs. The findings indicated that certain derivatives significantly inhibited TNF-α release .

- Antimicrobial Screening : Research conducted on different triazole compounds revealed promising antimicrobial activity against a range of bacterial strains. The presence of the chlorophenyl group was found to enhance this activity .

- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cells across multiple lines .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Amidrazone cyclization | Ethanol, reflux, K₂CO₃ | 15–78% | |

| CuAAC | Cu(I) catalyst, RT to 80°C | 68–78% | |

| Microwave irradiation | Solvent-free or DMF, 100–150°C | ~70%* | |

| *Extrapolated from analogous reactions. |

Advanced: How can reaction conditions be optimized for higher yields in triazole carboxamide synthesis?

Methodological Answer:

- Catalyst screening : Use Cu(I) complexes (e.g., CuBr) to enhance regioselectivity in CuAAC .

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve cyclization efficiency .

- Temperature control : Prolonged reflux (8–12 hrs) for amidrazone cyclization minimizes side products .

- Microwave assistance : Reduces reaction time (e.g., 30 mins vs. 5 hrs) while maintaining yield .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent integration and chemical shifts (e.g., 2.51 ppm for CH₃ in 5-methyl group ).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.0536 for N-(4-chlorophenyl) derivatives ).

- X-ray crystallography : Resolve absolute configuration (e.g., PDB ID 2V22 for related CDK2 inhibitors ).

Advanced: How does X-ray crystallography resolve structural ambiguities in triazole carboxamides?

Methodological Answer:

- Sample preparation : Crystallize from slow evaporation of ethyl acetate/cyclohexane mixtures .

- Data refinement : Use SHELXL for high-resolution refinement; constrain H atoms geometrically (Uᵢₛₒ = 1.2Uₑq(C)) .

- Validation : Compare bond lengths/angles with density functional theory (DFT) calculations to confirm accuracy .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., CDK2) using fluorescence polarization .

- Binding assays : Radiolabeled competitive binding studies (e.g., cannabinoid receptor analogs ).

Advanced: How can computational methods predict target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to CDK2A (validated with PDB 2V22 ).

- Force field selection : AMBER or CHARMM for protein-ligand dynamics; validate scoring functions (e.g., MM/GBSA) .

- SAR analysis : Correlate substituent effects (e.g., 4-Cl vs. 4-F phenyl) with activity trends .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

- Control for purity : Use HPLC (>95% purity) to exclude impurities affecting assays .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays ).

- Substituent effects : Compare derivatives (e.g., 4-Cl vs. 4-NO₂ phenyl) to isolate pharmacophores .

Basic: What are the crystallographic parameters for this compound?

Methodological Answer:

- Space group : Monoclinic P2₁/c (common for triazoles ).

- Unit cell dimensions : a = 12.5 Å, b = 7.8 Å, c = 15.2 Å (analogous to 4-CPT derivatives ).

- Key bond lengths : C–N (1.33–1.37 Å), C–Cl (1.73 Å) .

Advanced: What mechanistic insights exist for triazole carboxamide bioactivity?

Methodological Answer:

- Kinase inhibition : 4-CPT derivatives bind CDK2A via hydrogen bonds to Leu83 and hydrophobic interactions with Ile10 .

- Cytotoxicity : Induce apoptosis via mitochondrial depolarization (JC-1 staining ).

- Selectivity : Fluorophenyl substituents reduce off-target effects vs. ATP-binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.